molecular formula C7H15Cl2N5 B2928868 1-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazol-5-amine dihydrochloride CAS No. 2230789-70-3

1-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazol-5-amine dihydrochloride

Cat. No. B2928868
CAS RN: 2230789-70-3
M. Wt: 240.13
InChI Key: AWDKTRXMLLYLPW-XRIGFGBMSA-N
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Description

The compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine derivatives generally have interesting physicochemical properties due to their sp3 hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage .

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound has been utilized in the synthesis of various heterocyclic compounds, such as 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, through cyanoacetylation reactions followed by cyclization of the formed cyanoacetamides. These processes involve reactions of amines with active methylene compounds in the presence of catalysts like zeolites, leading to the formation of derivatives that contribute to the diversity of heterocyclic chemistry (Ibrahim et al., 2011).

Crystal Structure Analysis

The compound has also been a subject of crystal structure analysis to understand its molecular and crystal structure, contributing to the field of crystallography and aiding in the design of new compounds with desired physical and chemical properties (Dolzhenko et al., 2011).

Enzyme Inactivation Studies

Research on derivatives of this compound has contributed to understanding enzyme inactivation mechanisms, particularly monoamine oxidase-B (MAO-B). Studies have shown that primary amine analogues of certain derivatives act as time-dependent, reversible inhibitors of MAO-B, while secondary and tertiary amine analogues serve as irreversible inhibitors. These findings have implications for the design of enzyme inhibitors in pharmacology (Ding & Silverman, 1993).

Catalyzed Synthesis of Pyrrolopyrimidines

The compound is used in catalyzed synthesis reactions, such as the DMAP catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which are significant in medicinal chemistry for their potential biological activities (Khashi et al., 2015).

Alkylation Reactions

It plays a role in alkylation reactions to produce geminal bis(heteroarylium) salts. These reactions showcase the compound's versatility in organic synthesis, leading to the formation of novel compounds with potential applications in materials science and pharmaceuticals (Anders et al., 1997).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can have diverse biological profiles depending on the spatial orientation of substituents and different stereoisomers .

Future Directions

Pyrrolidine derivatives are a focus of ongoing research due to their versatile structure and wide range of biological activities . Future research may explore new synthetic methods, biological targets, and applications for these compounds.

properties

IUPAC Name

2-methyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-triazol-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5.2ClH/c1-12-7(8)10-6(11-12)5-3-2-4-9-5;;/h5,9H,2-4H2,1H3,(H2,8,10,11);2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDKTRXMLLYLPW-XRIGFGBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2CCCN2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC(=N1)[C@@H]2CCCN2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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